molecular formula C8H15NO2 B13343895 4-((Cyclopropylmethyl)amino)butanoic acid

4-((Cyclopropylmethyl)amino)butanoic acid

Cat. No.: B13343895
M. Wt: 157.21 g/mol
InChI Key: ZLOJLMZNHWLVSK-UHFFFAOYSA-N
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Description

4-((Cyclopropylmethyl)amino)butanoic acid is an organic compound that features a cyclopropylmethyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylmethyl)amino)butanoic acid typically involves the reaction of cyclopropylmethylamine with a suitable butanoic acid derivative. One common method is the reductive amination of 4-oxobutanoic acid with cyclopropylmethylamine under reducing conditions, often using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxobutanoic acid derivatives, while reduction can produce 4-hydroxybutanoic acid derivatives.

Scientific Research Applications

4-((Cyclopropylmethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropylmethyl groups on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: A simpler analog without the cyclopropylmethyl group.

    Cyclopropylmethylamine: Lacks the butanoic acid moiety.

Uniqueness

The presence of both the cyclopropylmethyl group and the butanoic acid backbone in 4-((Cyclopropylmethyl)amino)butanoic acid makes it unique. This combination can result in distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(cyclopropylmethylamino)butanoic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)2-1-5-9-6-7-3-4-7/h7,9H,1-6H2,(H,10,11)

InChI Key

ZLOJLMZNHWLVSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCCC(=O)O

Origin of Product

United States

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